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Compound of Interest

Compound Name: 3'-Acetoxy-4-chlorobutyrophenone

Cat. No.: B1343539

A Note on the Target Compound: Initial research for "3'-Acetoxy-4-chlorobutyrophenone” did
not yield specific information, suggesting it may be a novel or less-documented compound.
This guide will focus on the closely related and well-documented compound, 4'-
Chlorobutyrophenone, which serves as a foundational structure in medicinal chemistry. This in-
depth guide is intended for researchers, scientists, and drug development professionals.

4'-Chlorobutyrophenone: A Technical Overview

Introduction:

4'-Chlorobutyrophenone is an aromatic ketone that belongs to the butyrophenone class of
compounds. It is characterized by a butyryl group attached to a benzene ring which is
substituted with a chlorine atom at the para-position. This compound is a key intermediate in
the synthesis of various pharmaceuticals, particularly antipsychotic drugs. Its chemical
structure allows for a variety of chemical modifications, making it a versatile building block in
drug discovery and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4'-
Chlorobutyrophenone.
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Property Value Citation(s)
IUPAC Name 1-(4-chlorophenyl)butan-1-one  [1]
CAS Number 4981-63-9, 939-52-6 [11[2]
Molecular Formula C10H11CIO [1]
Molecular Weight 182.65 g/mol [1][2]
Appearance White to almost white powder 3]
or crystal

Melting Point 36-39 °C [3]
Boiling Point 253-254 °C [3]
Density 1.137 g/mL at 25 °C [2]
Refractive Index (n20/D) 1.544 [2]
Flash Point 113 °C (closed cup) [2]

Solubili Insoluble in water. Soluble in
olubility
organic solvents.
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InChl Key [1]
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SMILES CCCC(=0)C1=CC=C(C=C1)C| [1]

Synthesis and Experimental Protocols

The most common method for the synthesis of 4'-Chlorobutyrophenone is the Friedel-Crafts
acylation of chlorobenzene with butyryl chloride.

Reaction:
Chlorobenzene + Butyryl Chloride --(AlCI3)--> 4'-Chlorobutyrophenone + HCI
Experimental Protocol: Friedel-Crafts Acylation

o Materials:
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o Chlorobenzene

o Butyryl chloride

o Anhydrous Aluminum chloride (AICI3)

o Dichloromethane (or another suitable inert solvent)

o Hydrochloric acid (HCI), dilute solution

o Sodium bicarbonate (NaHCOs), saturated solution

o Anhydrous sodium sulfate (Na2SOa4) or magnesium sulfate (MgSOa)
o |ce bath

o Round-bottom flask with a reflux condenser and a dropping funnel

o Magnetic stirrer

Procedure:

o Athree-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser is charged with anhydrous aluminum chloride and a portion of the
solvent (e.g., dichloromethane). The flask is cooled in an ice bath.

o A solution of butyryl chloride in the same solvent is added dropwise from the dropping
funnel to the stirred suspension of aluminum chloride.

o After the addition of the butyryl chloride, a solution of chlorobenzene in the solvent is
added dropwise while maintaining the temperature of the reaction mixture below 10 °C.

o Once the addition is complete, the reaction mixture is stirred at room temperature for
several hours until the reaction is complete (monitoring by TLC is recommended).

o The reaction mixture is then carefully poured onto crushed ice and acidified with dilute
hydrochloric acid to decompose the aluminum chloride complex.

o The organic layer is separated, and the aqueous layer is extracted with the solvent.
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o The combined organic layers are washed with water, then with a saturated solution of
sodium bicarbonate, and finally with brine.

o The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
o The solvent is removed under reduced pressure using a rotary evaporator.

o The crude product can be purified by vacuum distillation or recrystallization from a suitable
solvent (e.g., ethanol or hexane) to yield pure 4'-Chlorobutyrophenone.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 4'-
Chlorobutyrophenone via Friedel-Crafts acylation.

Final Product:
4-Chlorobutyrophenone

Click to download full resolution via product page

Caption: Synthesis workflow for 4'-Chlorobutyrophenone.

Applications in Drug Development

4'-Chlorobutyrophenone is a crucial precursor in the synthesis of many butyrophenone
antipsychotics. The butyrophenone moiety is a key pharmacophore that often interacts with
dopamine D2 receptors. A classic example is the synthesis of Haloperidol, a potent
antipsychotic, which involves the alkylation of a piperidine derivative with 4-chloro-1-(4-
fluorophenyl)butan-1-one, a compound structurally very similar to 4'-chlorobutyrophenone. The
presence of the chlorine atom on the phenyl ring can influence the electronic properties and
metabolic stability of the final drug molecule.

Signaling Pathway Context (Hypothetical)

While 4'-Chlorobutyrophenone itself is an intermediate and not typically a pharmacologically
active agent that directly targets signaling pathways, its derivatives, the butyrophenone
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antipsychotics, are well-known antagonists of the dopamine D2 receptor. The following diagram
provides a simplified representation of the dopamine D2 receptor signaling pathway that is
modulated by these drugs.
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Caption: Dopamine D2 receptor signaling pathway.
Conclusion:

4'-Chlorobutyrophenone is a valuable chemical intermediate with a significant role in the
synthesis of pharmaceutical compounds. Its straightforward synthesis via Friedel-Crafts
acylation and its versatile chemical nature make it a fundamental building block for medicinal
chemists. Understanding its properties and synthesis is essential for professionals involved in
the research and development of new therapeutics, particularly in the area of neuropsychiatric
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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